ACEA1011
Description
Acea 1011, commonly referred to in literature as arachidonyl-2-chloroethylamide (ACEA), is a synthetic cannabinoid receptor type 1 (CB1) agonist with demonstrated neuroprotective and anti-apoptotic properties. Studies highlight its role in modulating mitochondrial CB1 (mtCB1) expression, improving neuronal viability, and reducing oxidative stress in vitro and in vivo . For instance, ACEA restores cell viability by inhibiting reactive oxygen species (ROS) generation, reducing lactate dehydrogenase (LDH) release, and decreasing apoptosis in neuronal models . Additionally, ACEA exhibits biphasic effects on depressive-like behavior in mice, transitioning from pro-depressive effects after acute exposure to anti-depressive effects with repeated administration .
Properties
CAS No. |
153504-72-4 |
|---|---|
Molecular Formula |
C9H4ClF3N2O2 |
Molecular Weight |
264.59 g/mol |
IUPAC Name |
5-chloro-7-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C9H4ClF3N2O2/c10-4-1-3(9(11,12)13)2-5-6(4)15-8(17)7(16)14-5/h1-2H,(H,14,16)(H,15,17) |
InChI Key |
JDCKMCIQUXTYQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)C(=O)N2)Cl)C(F)(F)F |
Appearance |
Solid powder |
Other CAS No. |
153504-72-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-chloro-7-trifluoromethyl-1,4-dihydro-2,3-quinoxalinedione ACEA 1011 ACEA-1011 |
Origin of Product |
United States |
Preparation Methods
The synthesis of ACEA-1011 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not widely published.
Chemical Reactions Analysis
ACEA-1011 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its activity.
Substitution: Substitution reactions can introduce different substituents, affecting its binding affinity and efficacy. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents
Scientific Research Applications
Chemistry: Used as a tool compound to study the glycine site of the NMDA receptor.
Biology: Investigated for its effects on cellular signaling pathways and receptor modulation.
Medicine: Explored for its potential in pain management, neuroprotection, and treatment of neurological disorders.
Industry: Potential applications in the development of new therapeutic agents targeting the NMDA receptor
Mechanism of Action
ACEA-1011 exerts its effects by antagonizing the glycine site of the NMDA receptor. This inhibition prevents the activation of the receptor by glutamate, thereby modulating excitatory neurotransmission. The molecular targets include the NMDA receptor subunits, and the pathways involved are related to calcium influx and downstream signaling cascades .
Comparison with Similar Compounds
Structural and Functional Analogues
Key comparisons include:
Table 1: Comparative Pharmacological Effects of ACEA and Hypothetical Analogues
Key Findings:
- Mitochondrial vs.
- Behavioral Effects : Unlike ACEA’s biphasic impact on depression, many CB1 agonists (e.g., THC) exhibit dose-dependent anxiolytic or anxiogenic effects without clear biphasic trends .
- Opioid System Interactions: ACEA’s withdrawal effects involve opioidergic pathways, as naloxone-precipitated withdrawal was observed across wildtype and Mu/Delta opioid receptor knockout mice, suggesting a broader mechanistic overlap compared to non-cannabinoid analgesics .
Enzymatic Context: AceA (α-Mannosyltransferase)
In a distinct biological context, AceA refers to a bacterial α-mannosyltransferase involved in polysaccharide biosynthesis. Comparisons with homologous enzymes reveal:
Table 2: Structural and Functional Comparison of AceA and GumH
Key Findings:
- Functional Redundancy: Despite low overall homology, AceA and GumH share conserved regions critical for mannosyltransferase activity, hinting at evolutionary divergence in substrate specificity .
Biological Activity
Acea 1011, chemically known as 5-Chloro-7-trifluoromethyl-1,4-dihydro-2,3-quinoxalinedione, is a synthetic compound that has shown significant promise in various biological applications, particularly in the modulation of the N-Methyl-D-Aspartate (NMDA) receptor. This article explores its biological activity, mechanism of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : CHClFNO
- Physical State : Crystalline solid
- Key Functional Groups : Chlorinated and trifluoromethyl substituents enhance stability and reactivity.
Acea 1011 primarily acts as an antagonist at the glycine site of the NMDA receptor. By inhibiting this receptor's activation by glutamate, it modulates excitatory neurotransmission, which is crucial in various neurological processes.
- Targets : NMDA receptor subunits
- Pathways Involved : Calcium influx and downstream signaling cascades.
Analgesic Properties
Research indicates that Acea 1011 exhibits notable analgesic activity. In animal models, it has demonstrated effectiveness in reducing pain associated with tonic pain conditions. The underlying mechanisms include:
- Modulation of Neurotransmitter Release : Alters the release of neurotransmitters involved in pain pathways.
- Inhibition of Pain Pathways : Directly affects the signaling pathways that mediate pain perception.
Comparative Analysis with Similar Compounds
Acea 1011 is distinguished from other glycine site antagonists due to its high selectivity for the NMDA receptor's glycine site. Below is a comparison with similar compounds:
| Compound | Mechanism of Action | Selectivity |
|---|---|---|
| Acea 1011 | Glycine site antagonist | High |
| Acea 1021 | Glycine site antagonist | Moderate |
| Milacemide | Glycine site modulator | Variable |
| Eliprodil | NMDA receptor antagonist | Polyamine site selectivity |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of Acea 1011:
- Analgesic Studies : In a study involving male Swiss albino mice, Acea 1011 was administered to assess its antinociceptive effects. Results indicated significant pain reduction compared to control groups, highlighting its potential as an analgesic agent .
- Neuroprotective Effects : Preclinical models have shown that Acea 1011 may provide neuroprotection by modulating excitatory neurotransmission, which is beneficial in conditions like ischemia or neurodegeneration.
- Potency Comparisons : Research comparing the potency of various NMDA receptor antagonists indicated that Acea 1011 displayed superior selectivity and efficacy in certain neuronal populations, particularly in sensory neurons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
